N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide is a chemical compound that belongs to the class of imidazopyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features an imidazo[1,2-a]pyridine core substituted with a phenyl group and a pentanamide side chain. The structural complexity and unique properties of this compound make it a subject of interest in various fields, including pharmaceuticals and organic synthesis.
The compound is derived from the synthesis of 2-phenylimidazo[1,2-a]pyridine, which has been extensively studied for its potential therapeutic applications. Research has demonstrated efficient synthetic methods for obtaining various derivatives of this core structure, enhancing its utility in drug discovery and development .
N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide can be classified as:
The synthesis of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide typically involves multi-step synthetic routes that include the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the pentanamide side chain.
The typical synthetic pathway may involve:
N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide may undergo various chemical reactions typical for amides and heterocycles:
The reactivity of this compound is influenced by the electron-withdrawing nature of the imidazo[1,2-a]pyridine ring and the steric effects introduced by the pentanamide side chain.
The mechanism of action for compounds like N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide often involves interactions with biological targets such as enzymes or receptors.
Research indicates that derivatives of imidazo[1,2-a]pyridine may act as selective inhibitors for cyclooxygenase enzymes (COX), which are involved in inflammatory processes. For instance, studies have shown that modifications to the imidazo[1,2-a]pyridine structure can enhance selectivity towards COX-2 over COX-1 .
N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide has potential applications in:
The imidazo[1,2-a]pyridine scaffold is a bicyclic 5-6 heterocyclic system featuring fused imidazole and pyridine rings. This structure is classified as a "drug prejudice" scaffold due to its exceptional versatility in drug discovery [2]. Its physicochemical properties—including balanced lipophilicity, molecular rigidity, and hydrogen-bonding capacity—enable optimized target engagement and favorable pharmacokinetic profiles. The scaffold’s synthetic accessibility facilitates structural diversification at key positions (C-2, C-3, N-1, and pyridine ring), making it a cornerstone in designing bioactive molecules [6].
Systematic Nomenclature:
Structural and Electronic Features:
Table 1: Key 2-Phenylimidazo[1,2-a]pyridine Derivatives
Compound Name | Molecular Formula | Substituent at C-3 | PubChem CID |
---|---|---|---|
2-Phenylimidazo[1,2-a]pyridine | C₁₃H₁₀N₂ | H | 201136 |
2-Phenylimidazo[1,2-a]pyridin-3-amine | C₁₃H₁₁N₃ | –NH₂ | 199307 |
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde | C₁₄H₁₀N₂O | –CHO | 820933 |
N-{2-Phenylimidazo[1,2-a]pyridin-3-yl}pentanamide | C₁₈H₁₉N₃O | –NHC(O)(CH₂)₃CH₃ | 3828486 |
The therapeutic journey of imidazo[1,2-a]pyridines began in the 1970s with the gastroprotective agent zolimidine, followed by landmark CNS drugs:
Table 2: Evolution of Imidazo[1,2-a]pyridine Therapeutics
Era | Drug/Candidate | Therapeutic Area | Clinical Impact |
---|---|---|---|
1970s | Zolimidine | Gastroprotective | First marketed scaffold-derived drug |
1980s–1990s | Zolpidem | Insomnia | Blockbuster (>$2B annual sales) |
1990s | Alpidem | Anxiety | Validated peripheral benzodiazepine receptor target |
2000s–Present | GSK812397* | Antiviral (HIV) | Phase II candidate (mechanism undisclosed) |
Representative candidate from the same scaffold [6].
Amide Functionalization Strategy:The C-3 position is a strategic handle for introducing pharmacophores. Pentanamide conjugation in N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide enhances:
Bioisosteric Replacements:Amides are synthetically replaced to optimize potency, solubility, or metabolic stability:
Table 3: Bioisosteric Replacements for Amides in Imidazopyridines
Bioisostere | Advantages | Target Applications | Key Findings |
---|---|---|---|
Sulfonamide | ↑ Solubility, ↑ Metabolic stability | GSK-3 inhibitors | IC₅₀ = 0.8 μM (vs. 1.2 μM for amide analog) |
1,2,4-Oxadiazole | ↑ Chemical stability, → H-bond capacity | Anticancer agents | 3-fold ↑ cellular potency in MCF-7 cells |
Thiazole | ↑ π-Stacking, → Polarity | Antimycobacterials | MIC = 1.6 μg/mL (vs. 2.4 μg/mL for carboxamide) |
For N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide, the pentanamide chain balances lipophilicity and flexibility. Its five-carbon length maximizes van der Waals interactions in hydrophobic enzyme pockets, as validated in kinase inhibitors [5] [8]. Bioisosteric replacements remain exploratory but offer avenues to address limitations like limited oral bioavailability or CYP450 inhibition.
Concluding Remarks
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.: 72138-88-6
CAS No.:
CAS No.: 1526817-78-6